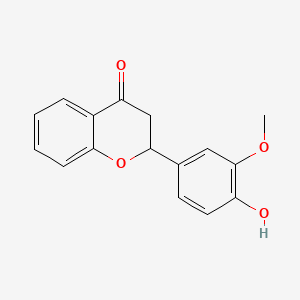

2-(4-Hydroxy-3-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one

Description

Properties

IUPAC Name |

2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-19-16-8-10(6-7-12(16)17)15-9-13(18)11-4-2-3-5-14(11)20-15/h2-8,15,17H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZYGRTLVTPFBHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2CC(=O)C3=CC=CC=C3O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5438-64-2 | |

| Record name | 4'-Hydroxy-3'-methoxyflavanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005438642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC16721 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16721 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-3-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one typically involves the condensation of vanillin with acetone, followed by cyclization. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation and cyclization processes . The specific steps are as follows:

Condensation: Vanillin reacts with acetone in the presence of a base such as sodium hydroxide to form an intermediate.

Cyclization: The intermediate undergoes cyclization under acidic conditions to form the chromone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-3-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The carbonyl group can be reduced to form a dihydro derivative.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted chromones depending on the reagents used

Scientific Research Applications

2-(4-Hydroxy-3-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one has diverse applications in scientific research:

Chemistry: Used as a precursor for synthesizing other complex molecules.

Biology: Studied for its antioxidant properties and potential to inhibit protein catabolism.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-3-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species.

Enzyme Inhibition: It inhibits specific enzymes involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects.

Gene Expression Modulation: It modulates the expression of genes related to metabolism and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features and bioactivities of 2-(4-Hydroxy-3-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one and related flavanones:

Key Observations:

Substituent Position and Bioactivity: The 3-methoxy-4-hydroxyphenyl group in the target compound enhances α-glucosidase inhibition compared to analogs with 3,4-dihydroxyphenyl (e.g., compound in ). Antitumor activity is more pronounced in compounds with 3,4-dihydroxyphenyl or 4-hydroxyphenyl groups, as seen in docking studies (−8.63 kcal/mol) .

Structural Complexity: Silibinin incorporates an additional benzodioxin ring, expanding its interaction with targets like β-amyloid aggregates in neurodegenerative diseases . However, its higher molecular weight (482.44 g/mol) may reduce bioavailability compared to simpler flavanones .

Enzyme Inhibition Specificity: The target compound’s dihydrochromen-4-one core and 7-hydroxy substitution (in the chromenone ring) contribute to its superior α-glucosidase inhibition compared to non-dihydro analogs (e.g., 7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one) .

Molecular Properties and Drug-Likeness

| Property | Target Compound | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy Analog | Silibinin | Naringenin |

|---|---|---|---|---|

| Molecular Formula | C₁₆H₁₄O₅ | C₁₅H₁₂O₆ | C₂₅H₂₂O₁₀ | C₁₅H₁₂O₅ |

| Molecular Weight (g/mol) | ~286 | 288 | 482.44 | 272.25 |

| Lipinski’s Rule Compliance | Yes (MW < 500, HBD ≤ 5) | Yes | No (MW > 500) | Yes |

| Bioavailability Score | 0.55–0.56 | 0.55–0.56 | Not reported | 0.55 |

| Synthetic Accessibility Score (SAS) | 1.5–3.42 | 1.5–3.42 | High complexity | Low complexity |

- The target compound and simpler analogs (e.g., naringenin) comply with Lipinski’s rules, favoring oral bioavailability. Silibinin’s higher molecular weight limits its drug-likeness despite its bioactivity .

Biological Activity

2-(4-Hydroxy-3-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one, also known as a chromone derivative, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by its unique structure that combines chromone and phenolic functionalities, which contribute to its potential therapeutic effects. Research indicates that it exhibits significant antioxidant, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 270.28 g/mol. Its structure includes a chromone core substituted with a hydroxy and methoxy group on the phenyl ring, enhancing its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C16H14O4 |

| Molecular Weight | 270.28 g/mol |

| Melting Point | Not Available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : It scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

- Enzyme Inhibition : The compound inhibits specific enzymes involved in inflammatory pathways and cancer progression, which contributes to its therapeutic effects.

- Gene Expression Modulation : It modulates the expression of genes related to metabolism and cell proliferation, potentially influencing various signaling pathways associated with disease states.

Antioxidant Properties

Research has demonstrated that this compound exhibits strong antioxidant properties. The compound effectively reduces lipid peroxidation and enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, suggesting its potential use in treating inflammatory diseases.

Anticancer Activity

Several studies have reported the anticancer effects of this compound against various cancer cell lines:

- Breast Cancer : The compound exhibited cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 20 µM.

- Lung Cancer : In A549 lung cancer cells, it induced apoptosis through the mitochondrial pathway, leading to increased expression of pro-apoptotic proteins.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radicals with an IC50 value comparable to standard antioxidants like ascorbic acid.

Study 2: Anti-inflammatory Mechanism

In a cellular model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a marked decrease in nitric oxide (NO) production, demonstrating its potential as an anti-inflammatory agent.

Study 3: Anticancer Efficacy

In vitro tests on human cancer cell lines revealed that treatment with varying concentrations of the compound led to dose-dependent inhibition of cell proliferation. Notably, apoptosis was confirmed via Annexin V-FITC staining.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.